2-Ethyl-7-methyl-[1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-Ethyl-7-methyl-[1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-7-methyl-[1,2,4]triazolo[1,5-c]pyrimidine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and eco-friendly methods is preferred to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-7-methyl-[1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may yield reduced derivatives, and substitution may yield various substituted triazolopyrimidines.
Scientific Research Applications
2-Ethyl-7-methyl-[1,2,4]triazolo[1,5-c]pyrimidine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Industry: It is used in the development of new materials and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 2-Ethyl-7-methyl-[1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
2-Ethyl-7-methyl-[1,2,4]triazolo[1,5-c]pyrimidine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer activity through CDK2 inhibition.
1,2,4-Triazolo[1,5-a]pyridines: Used in the treatment of cardiovascular disorders and type 2 diabetes.
Quinazolin-4-one derivatives: Studied for their antimicrobial properties.
The uniqueness of this compound lies in its specific structure and the diverse range of biological activities it exhibits, making it a valuable compound for further research and development.
Properties
CAS No. |
69141-94-2 |
---|---|
Molecular Formula |
C8H10N4 |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
2-ethyl-7-methyl-[1,2,4]triazolo[1,5-c]pyrimidine |
InChI |
InChI=1S/C8H10N4/c1-3-7-10-8-4-6(2)9-5-12(8)11-7/h4-5H,3H2,1-2H3 |
InChI Key |
RDERYCSOTOHLDS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C=NC(=CC2=N1)C |
Origin of Product |
United States |
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